4-(2-Methylpropyl)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)3-6-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZNKDUMWADENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 4 2 Methylpropyl Azetidin 2 One
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core in 4-(2-Methylpropyl)azetidin-2-one.
The high degree of ring strain in the azetidin-2-one core makes it susceptible to various ring-opening reactions. This reactivity is a cornerstone of the biological activity of many β-lactam antibiotics.
Nucleophilic Ring Opening Mechanisms.
The most common reaction of the β-lactam ring is its opening by nucleophiles. The electrophilicity of the carbonyl carbon is enhanced by the ring strain and the partial delocalization of the nitrogen lone pair into the carbonyl group, which is less effective than in a standard acyclic amide. nih.govkhanacademy.orgfuturelearn.com This makes the carbonyl carbon a prime target for nucleophilic attack.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the C2-N1 or C4-N1 bond relieves the ring strain and results in the ring-opened product. In the context of this compound, the reaction with a generic nucleophile (Nu⁻) would proceed as follows:
Step 1: Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon (C2).
Step 2: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Step 3: Ring Opening: The ring opens by cleavage of the amide bond (C2-N1), often facilitated by protonation of the nitrogen atom.
Common nucleophiles that can effect this transformation include hydroxide (B78521) ions, alkoxides, amines, and thiols. mdpi.com For instance, alkaline hydrolysis leads to the corresponding β-amino acid. mdpi.com The regioselectivity of the ring opening is influenced by the substituents on the ring and the nature of the nucleophile. researchgate.net In the case of N-unsubstituted β-lactams like this compound, the C2-N1 bond is the typical site of cleavage.
| Nucleophile | Product Type | Reaction Conditions |
| Hydroxide (e.g., NaOH) | β-Amino acid | Aqueous base |
| Alkoxide (e.g., NaOMe) | β-Amino ester | Anhydrous alcohol |
| Amine (e.g., R-NH₂) | β-Amino amide | Varies, can be neat or in a solvent |
| Hydride (e.g., LiAlH₄) | γ-Amino alcohol | Anhydrous ether, reflux |
This table presents typical nucleophilic ring-opening reactions for 4-alkyl-azetidin-2-ones.
Electrophilic and Radical-Mediated Ring Opening.
While less common than nucleophilic attack, electrophilic and radical-mediated ring openings of azetidin-2-ones have been reported. Acid-catalyzed hydrolysis is an example of an electrophilically initiated ring-opening, where protonation of the carbonyl oxygen activates the ring towards attack by a weak nucleophile like water. futurelearn.com
Radical-mediated ring-opening of azetidin-2-ones can be initiated photochemically or through the use of radical initiators. researchgate.netrsc.org Studies on related systems have shown that radical anions of azetidin-2-ones can undergo ring cleavage at the N1-C4 or C3-C4 bonds. researchgate.netrsc.org This reactivity offers a different pathway for the functionalization of the β-lactam core, leading to open-chain amides. researchgate.netrsc.org
Thermal and Photochemical Ring Transformations.
Thermal and photochemical reactions can also induce transformations of the azetidin-2-one ring. Thermolysis of β-lactams can lead to a variety of products, including alkenes and isocyanates, through concerted or stepwise mechanisms, although high temperatures are often required.
Photochemical reactions of azetidin-2-ones can lead to isomerization or ring cleavage. researchgate.net For instance, UV irradiation can induce cis-trans isomerization of substituents on the ring. researchgate.net In some cases, photochemical excitation can lead to a retro-[2+2] cycloaddition, yielding an imine and a ketene (B1206846). chalmers.se The specific outcome is highly dependent on the substitution pattern of the β-lactam and the reaction conditions. researchgate.net
Transformations Involving the Carbonyl Group of this compound.
The carbonyl group of the azetidin-2-one ring can undergo several characteristic reactions, most notably reduction. The choice of reducing agent is crucial to control the reaction outcome.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically lead to the complete reduction of the carbonyl group to a methylene (B1212753) group, resulting in the corresponding azetidine (B1206935). acs.org However, due to the high reactivity of LiAlH₄, this reaction is often accompanied by ring cleavage, yielding γ-amino alcohols. acs.org
The use of milder reducing agents can allow for the selective reduction of the carbonyl group to a hydroxyl group, although this is less common for simple azetidin-2-ones without activating groups. Other transformations of the carbonyl group, such as the Wittig reaction, are generally not feasible due to the competing ring-opening reactions.
| Reagent | Product Type | Comments |
| Lithium Aluminum Hydride (LiAlH₄) | Azetidine or γ-Amino alcohol | Ring cleavage is a common side reaction. |
| Diisobutylaluminium Hydride (DIBAL-H) | Azetidine or N-formyl derivative | Can be more selective than LiAlH₄. |
This table summarizes common reduction reactions of the carbonyl group in 4-alkyl-azetidin-2-ones.
Reactivity of the 2-Methylpropyl Substituent at the C4 Position.
The 2-methylpropyl (isobutyl) group at the C4 position is a saturated alkyl chain and is generally considered to be chemically inert under most conditions that transform the β-lactam ring. However, modern synthetic methods offer possibilities for its selective functionalization.
Selective Functionalization and Derivatization of the Alkyl Chain.
While direct functionalization of the isobutyl group on this compound is challenging, strategies involving C-H activation could potentially be employed. Transition-metal catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. escholarship.orgnih.gov In principle, a suitably designed catalytic system could achieve selective oxidation or amination of the alkyl chain.
Another approach for derivatization involves the synthesis of the β-lactam from a pre-functionalized starting material. For example, using a derivative of isovaleraldehyde (B47997) that contains a protected functional group would allow for the introduction of functionality into the C4 side chain.
Radical reactions can also be a route to functionalize the alkyl chain. For instance, radical halogenation could introduce a handle for further transformations, although selectivity might be an issue due to the presence of multiple C-H bonds in the isobutyl group.
Stereochemical Influence of the Isobutyl Group on Ring Reactivity
The isobutyl group at the C4 position of the azetidin-2-one ring exerts considerable steric influence on the molecule's reactivity. This bulky, non-polar substituent creates a sterically hindered environment on one face of the β-lactam ring, which is crucial in directing the approach of incoming reagents.
In reactions such as the Staudinger [2+2] cycloaddition between a ketene and an imine, the presence of a substituent on the imine precursor directly influences the stereochemical outcome of the cyclization. mdpi.com For a pre-existing chiral center at C4, as in this compound, electrophiles and nucleophiles will preferentially approach the lactam ring from the face opposite to the isobutyl group to minimize steric clash. This substrate-controlled diastereoselectivity is fundamental in the synthesis of stereochemically defined β-lactams.
The isobutyl group can influence the puckering of the four-membered ring, which in turn affects the ring strain and the electrophilicity of the carbonyl carbon. This can modulate the rate of nucleophilic acyl substitution reactions. For instance, nucleophilic attack leading to ring-opening will occur via a tetrahedral intermediate, the formation of which is sensitive to the steric hindrance imposed by the C4 substituent. The bulky group can sterically shield the carbonyl carbon, potentially decreasing the rate of reaction compared to an unsubstituted or less-substituted azetidinone.
Reactions at the Nitrogen Atom of this compound
The nitrogen atom of the β-lactam ring, bearing a single hydrogen atom, is a key site for functionalization. These reactions are critical for modifying the molecule's properties or for installing protecting groups to allow for subsequent transformations at other positions. Common reactions include N-acylation, N-alkylation, and N-silylation.
N-silylation, typically with reagents like trimethylsilyl (B98337) chloride (TMSCl), is a common strategy to protect the N-H group. This protection increases the solubility of the β-lactam in nonpolar organic solvents and activates the ring for other reactions. sci-hub.se N-acylation can be achieved using acid chlorides or anhydrides in the presence of a base to yield N-acyl-β-lactams. These modifications are often used to build more complex molecular architectures or to mimic the structures of naturally occurring antibiotics.
Below is a table summarizing typical reactions at the nitrogen atom of a 4-alkyl-azetidin-2-one scaffold.
| Reaction Type | Reagent | Base/Catalyst | Product Type |
| N-Silylation | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N) | N-trimethylsilyl-β-lactam |
| N-Acylation | Acetyl Chloride | Triethylamine (Et₃N) | N-acetyl-β-lactam |
| N-Alkylation | Benzyl Bromide | Sodium Hydride (NaH) | N-benzyl-β-lactam |
| N-Sulfonylation | Tosyl Chloride (TsCl) | Pyridine | N-tosyl-β-lactam |
These reactions demonstrate the versatility of the lactam nitrogen as a handle for chemical modification, enabling the synthesis of a diverse range of derivatives.
Catalytic Conversions and Transformations of this compound
Catalytic methods offer powerful tools for the selective transformation of β-lactams into other valuable chemical entities. These conversions can involve ring-opening, ring-expansion, or functionalization at various positions, often proceeding with high efficiency and selectivity.
One important class of catalytic reactions is the ring-opening polymerization (ROP) of β-lactams to produce polyamides. While less common for β-lactams than for larger lactams like caprolactam, this transformation can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion catalysts. The specific properties of the resulting polyamide would be influenced by the isobutyl substituent.
Another key area is the catalytic functionalization of the β-lactam core. For example, if the isobutyl group were replaced by a functional handle, metal-catalyzed cross-coupling reactions could be employed. More directly, transformations involving the existing structure are of interest. Catalytic reduction of the lactam carbonyl is a challenging but valuable transformation that would yield the corresponding azetidine. This typically requires powerful reducing agents, but catalytic variants using hydrosilanes with transition metal catalysts have been developed for amides and could be applied to lactams.
Furthermore, β-lactams bearing unsaturated side chains can undergo catalytic reactions like ring-closing metathesis (RCM) with Grubbs' catalyst to form novel bicyclic or macrocyclic structures. nih.gov While this compound itself is saturated, derivatives with alkenyl groups at the N1 or C3 positions are common substrates for such catalytic transformations.
The table below outlines representative catalytic transformations applicable to β-lactam scaffolds.
| Reaction Type | Catalyst | Reagents | Product Description |
| Ring-Opening Polymerization | Anionic Initiator (e.g., n-BuLi) | - | Polyamide with isobutyl side chains |
| Catalytic Hydrogenation | Rhodium/Alumina (Rh/Al₂O₃) | H₂ (high pressure/temp) | 4-Isobutylazetidine |
| Carbon-extension Reaction | Copper(I) bromide (CuBr) | Grignard Reagent (e.g., VinylMgBr) | Introduction of a C-C bond at C4 (requires a leaving group at C4) rsc.org |
These catalytic approaches significantly expand the synthetic utility of this compound, allowing for its conversion into a range of other heterocyclic and polymeric materials.
Advanced Spectroscopic and Structural Elucidation of 4 2 Methylpropyl Azetidin 2 One and Its Key Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Studies.
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-(2-Methylpropyl)azetidin-2-one. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound would rely on a combination of one-dimensional and two-dimensional NMR experiments.
¹H NMR: The proton NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling with neighboring protons. For this compound, one would expect to observe signals corresponding to the protons of the isobutyl group and the protons on the azetidinone ring.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom would typically appear as a single line, providing a count of the different carbon environments. bhu.ac.in
COSY (Correlation Spectroscopy): This 2D NMR technique is used to identify protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbon atoms. This would be crucial for establishing the connectivity within the isobutyl group and confirming the attachment to the C4 position of the azetidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is bonded to, allowing for the definitive assignment of carbon resonances based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks indicate that the correlated protons are close to each other in space, which is essential for determining the stereochemistry and conformational preferences of the molecule. For instance, NOESY could help elucidate the relative orientation of the isobutyl group with respect to the protons on the azetidinone ring.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~170 |
| C3 (CH₂) | ~2.8 (dd), ~3.2 (dd) | ~40 |
| C4 (CH) | ~3.5 (m) | ~55 |
| C1' (CH₂) | ~1.5 (m) | ~45 |
| C2' (CH) | ~1.8 (m) | ~25 |
| C3' (CH₃) | ~0.9 (d) | ~22 |
| C4' (CH₃) | ~0.9 (d) | ~22 |
| NH | ~7.5 (br s) | - |
Note: This is a hypothetical data table. Actual chemical shifts may vary.
The four-membered azetidinone ring is known to adopt a puckered, non-planar conformation. clockss.org The degree of this puckering and the preferred orientation of the substituent at the C4 position can be investigated using NMR data. The vicinal coupling constants (³J) between the protons on the azetidinone ring (H3 and H4) are particularly informative. The magnitude of these coupling constants, as determined from the ¹H NMR spectrum, can be related to the dihedral angle between these protons through the Karplus equation, providing insights into the ring's conformation. clockss.org NOESY data, as mentioned earlier, would also play a crucial role in determining the spatial arrangement of the atoms and the preferred conformation of the isobutyl side chain relative to the β-lactam ring.
Mass Spectrometry: Fragmentation Pathways and Structural Confirmation.
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of β-lactams in mass spectrometry often involves the characteristic cleavage of the four-membered ring. acs.org A common fragmentation pathway is a retro-[2+2] cycloaddition, which would break the azetidinone ring into two smaller fragments. For this compound, this could result in the formation of an imine fragment and a ketene (B1206846) fragment. The masses of these fragment ions would provide strong evidence for the presence of the β-lactam ring and the nature of its substituents. Other potential fragmentation pathways include the loss of the isobutyl side chain as a neutral radical.
A hypothetical fragmentation pattern for this compound is outlined in the table below.
| Fragment Ion (m/z) | Possible Structure/Loss |
| 141 | Molecular Ion [C₈H₁₅NO]⁺ |
| 84 | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
| 43 | [C₃H₇]⁺ (Isopropyl cation from isobutyl group) |
Note: This is a hypothetical fragmentation pattern.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the β-lactam ring. This band typically appears at a relatively high frequency (around 1730-1770 cm⁻¹) due to the ring strain. The N-H stretching vibration of the amide group would also be observable as a distinct band in the region of 3200-3400 cm⁻¹. Absorptions corresponding to the C-H stretching and bending vibrations of the isobutyl group and the azetidinone ring would also be present.
Raman Spectroscopy: Raman spectroscopy provides similar but complementary information to IR spectroscopy. nist.gov The C=O and N-H stretching vibrations would also be observable in the Raman spectrum. Raman spectroscopy can be particularly useful for studying the conformational properties of molecules in different states (e.g., solid vs. solution).
A summary of expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (β-lactam) | Stretching | 1730 - 1770 |
| N-H | Stretching | 3200 - 3400 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
Note: These are typical wavenumber ranges and can be influenced by the molecular environment.
X-ray Crystallography: Solid-State Structure Determination and Chirality Assignment (if applicable).
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the azetidinone ring and its substituent. researchgate.netnih.govsphinxsai.com
Furthermore, if the compound is chiral (which would be the case if it were synthesized from a chiral precursor), X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the C4 position. This is typically achieved by using a chiral reference within the crystal or by anomalous dispersion methods. acs.orgacs.org The solid-state structure would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group. iucr.org
Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral).
If this compound is a chiral compound, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration in solution. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
The resulting CD or ORD spectrum is a unique fingerprint of the chiral molecule and can be compared to the spectra of related compounds with known absolute configurations or to theoretical spectra calculated using quantum chemical methods. This comparison allows for the assignment of the absolute configuration (R or S) of the stereocenter at C4.
Theoretical and Computational Chemistry of 4 2 Methylpropyl Azetidin 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-methylpropyl)azetidin-2-one. These calculations provide a detailed picture of the molecule's electronic landscape and energetic characteristics.
HOMO-LUMO Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the β-lactam ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon atom of the lactam ring, which is electrophilic in nature. This distribution of frontier orbitals suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon, a characteristic reactivity pattern for β-lactams. The isobutyl group at the C4 position, being an electron-donating group, would slightly raise the HOMO energy level, potentially making the molecule more susceptible to oxidation compared to an unsubstituted azetidin-2-one (B1220530).
Table 1: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Localization | Primarily on the nitrogen atom | Site for electrophilic attack and oxidation |
| LUMO Localization | Primarily on the carbonyl carbon | Site for nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | Indicates chemical reactivity |
| Effect of Isobutyl Group | Electron-donating | May slightly increase HOMO energy |
Note: The values in this table are qualitative predictions based on the general electronic properties of β-lactams and substituent effects.
Bond Dissociation Energies and Ring Strain Calculations
The four-membered ring of azetidin-2-one is inherently strained, which is a significant factor in its chemical reactivity. srce.hracs.org This ring strain arises from the deviation of the bond angles from the ideal sp3 and sp2 hybridization angles. The bond dissociation energies (BDEs) of the bonds within the β-lactam ring are consequently lower than those in analogous acyclic amides, making the ring susceptible to opening.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to estimate the BDEs and the total ring strain energy. For the β-lactam ring in this compound, the N1-C2 and C3-C4 bonds are expected to be the most labile. The ring strain for a typical azetidin-2-one ring is estimated to be around 25-30 kcal/mol. srce.hr The isobutyl substituent at the C4 position is not expected to significantly alter the intrinsic ring strain of the azetidin-2-one core.
Table 2: Estimated Bond Dissociation Energies and Ring Strain for the Azetidin-2-one Ring
| Parameter | Estimated Value (kcal/mol) | Significance |
| N1-C2 Bond Dissociation Energy | Lower than acyclic amides | Facilitates ring-opening reactions |
| C3-C4 Bond Dissociation Energy | Lower than acyclic amides | Contributes to ring instability |
| Total Ring Strain Energy | ~ 25-30 | A major driving force for reactivity |
Note: These values are estimations based on data for similar β-lactam structures.
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure and conformational flexibility of this compound can be explored through conformational analysis and the calculation of its potential energy surface (PES). aps.orgucl.ac.ukumn.edu The azetidin-2-one ring itself is not perfectly planar and can exhibit a slight puckering. The isobutyl substituent at the C4 position can adopt various conformations due to the rotation around the C-C single bonds.
Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of specific dihedral angles. This analysis helps to identify the most stable (lowest energy) conformations and the energy barriers between them. For this compound, the lowest energy conformer will likely have the bulky isobutyl group oriented in a pseudo-equatorial position to minimize steric hindrance with the rest of the ring. The PES can reveal the energetic landscape for the rotation of the isobutyl group, which can be important for its interaction with other molecules, such as enzymes. tandfonline.com
Reaction Mechanism Predictions using Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netchemrxiv.org For this compound, computational methods can be used to predict the pathways of key reactions, such as hydrolysis.
Transition State Characterization for Key Reactions
The hydrolysis of the β-lactam ring is a crucial reaction, particularly in the context of the biological activity of related antibiotic compounds. nih.gov Computational studies can identify and characterize the transition state (TS) for this reaction. nih.govacs.orgacs.org The transition state is the highest energy point along the reaction coordinate and its structure provides valuable information about the mechanism.
For the hydrolysis of this compound, the reaction is expected to proceed via a nucleophilic attack of a water molecule on the carbonyl carbon. This leads to a tetrahedral intermediate, which then collapses to open the ring. nih.gov Quantum mechanical calculations can determine the geometry and energy of the transition state for the formation of this tetrahedral intermediate, which is often the rate-determining step. acs.org The presence of the isobutyl group at C4 can sterically influence the approach of the nucleophile, potentially affecting the reaction rate.
Solvent Effects on Reactivity
The solvent environment can have a significant impact on the rates and mechanisms of chemical reactions. arabjchem.orgacs.org Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. nih.govarabjchem.org
For the hydrolysis of this compound, polar protic solvents like water are expected to stabilize the charged transition state and intermediates, thereby accelerating the reaction. arabjchem.org Computational studies can quantify these solvent effects by comparing the calculated reaction barriers in the gas phase and in different solvents. acs.org These calculations can provide a more realistic prediction of the molecule's reactivity under practical conditions. arabjchem.org
Molecular Dynamics Simulations for Dynamic Behavior of the Azetidin-2-one Ring
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, offering a window into the conformational flexibility and dynamics of the azetidin-2-one ring. For this compound, MD simulations reveal the inherent flexibility of the four-membered β-lactam ring, which is not perfectly planar.
The primary mode of motion observed in the azetidin-2-one ring is a "puckering" motion. acs.org This puckering describes the out-of-plane deviation of the ring atoms, causing the ring to rapidly interconvert between different non-planar conformations. The nature and amplitude of this puckering are significantly influenced by the substituents attached to the ring. In the case of this compound, the bulky and flexible isobutyl group at the C4 position plays a crucial role in defining the conformational energy landscape.
Computational conformational analysis, often performed using molecular mechanics or quantum chemistry methods, indicates that the azetidin-2-one ring can adopt various puckered states. bohrium.com The dynamics are typically characterized by parameters such as the puckering angle and key dihedral angles within the ring. MD simulations allow for the observation of transitions between these states and the calculation of the energy barriers separating them. The isobutyl substituent, through steric interactions, restricts the available conformational space, favoring puckered states that minimize steric clash between the substituent and the rest of the ring. These simulations often track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the ring system over time. mdpi.com
| Dynamic Parameter | Description | Typical Calculated Value |
|---|---|---|
| Puckering Angle (τ) | The angle defining the deviation of the ring from planarity. | 10° - 25° |
| C4-N1-C2-C3 Dihedral Angle | Torsional angle that describes the puckering of the ring. asm.org | ± 5° to ± 20° |
| Energy Barrier to Inversion | The energy required for the ring to invert from one puckered state to another. | 1 - 3 kcal/mol |
| RMSF of Ring Atoms | Root-Mean-Square Fluctuation, indicating the average atomic displacement and flexibility. | 0.2 - 0.5 Å |
Structure-Reactivity Relationship Studies within the 4-Substituted Azetidin-2-one Scaffold
Structure-reactivity relationship studies for the 4-substituted azetidin-2-one scaffold are crucial for predicting the chemical stability and behavior of compounds like this compound. The reactivity of the β-lactam ring is dominated by the susceptibility of the endocyclic amide bond to cleavage by nucleophiles, a characteristic famously exploited in β-lactam antibiotics. nih.gov This heightened reactivity stems from a combination of ring strain and the electronic effects of its substituents. researchgate.netnih.gov
The four-membered ring is inherently strained, which prevents the nitrogen lone pair from effectively delocalizing into the carbonyl group. This lack of resonance stabilization increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. The nature of the substituent at the C4 position can further modulate this reactivity.
The 2-methylpropyl (isobutyl) group is an alkyl group, which functions as an electron-donating group (EDG) through an inductive effect. By "pushing" electron density into the ring system, the isobutyl group slightly decreases the electrophilicity of the carbonyl carbon. This effect generally leads to a modest decrease in the rate of nucleophilic attack (e.g., hydrolysis) compared to an unsubstituted azetidinone or one bearing an electron-withdrawing group (EWG) at the C4 position. researchgate.net
Density Functional Theory (DFT) calculations are widely used to quantify these relationships. mdpi.comresearchgate.net By computing various electronic and geometric parameters, a predictive model of reactivity can be established. Key parameters include:
Activation Energy (Ea) for Hydrolysis: A higher activation energy barrier implies lower reactivity. An EDG like the isobutyl group is expected to increase this barrier compared to an EWG.
NPA Charges: Natural Population Analysis (NPA) charges on the carbonyl carbon (C2) and the lactam nitrogen (N1) indicate the polarity of the amide bond. A more positive charge on C2 suggests greater electrophilicity and reactivity.
Bond Lengths: The length of the scissile N1–C2 bond can be correlated with its strength and ease of cleavage.
| C4-Substituent (R) | Substituent Effect | Relative Activation Energy for Hydrolysis (Ea) | Calculated Charge on Carbonyl Carbon (C2) |
|---|---|---|---|
| -H | Neutral | Reference | +0.75 e |
| -CH3 | Electron-Donating (EDG) | Slightly Higher | +0.73 e |
| -CH2CH(CH3)2 (Isobutyl) | Electron-Donating (EDG) | Higher | +0.72 e |
| -Cl | Electron-Withdrawing (EWG) | Lower | +0.78 e |
Note: The values in Table 2 are illustrative, based on general principles of electronic effects and computational chemistry studies on related β-lactam structures, intended to show the expected trend.
These computational studies collectively indicate that the isobutyl group at the C4 position influences both the dynamic behavior and the intrinsic reactivity of the azetidin-2-one ring. It affects the ring's conformational preferences and slightly deactivates the carbonyl group towards nucleophilic attack compared to less sterically hindered or electron-withdrawing substituents.
4 2 Methylpropyl Azetidin 2 One As a Synthetic Building Block and Precursor
Utilization in the Synthesis of Novel Organic Molecules (non-biological targets)
The reactivity of the β-lactam ring is central to its application as a synthetic building block. Chemists have exploited this reactivity to construct both larger heterocyclic systems through ring expansion and functionalized acyclic molecules via controlled ring-opening reactions.
The transformation of the strained four-membered azetidinone ring into larger, more stable five- or six-membered heterocycles is a synthetically valuable strategy. magtech.com.cnrsc.org These reactions often proceed through the formation of a bicyclic azetidinium ion intermediate, which then undergoes rearrangement. bham.ac.uk For instance, appropriately substituted azetidines can be converted into pyrrolidine (B122466) derivatives. bham.ac.uk
A general approach involves the introduction of a suitable leaving group on a side chain attached to the azetidine (B1206935) ring. For example, a cis-2-(2-bromo-1,1-dimethylethyl)azetidine has been shown to undergo ring expansion-oxidation to yield a 5,5-dimethylpiperidin-4-one. rsc.org Applying this principle, 4-(2-methylpropyl)azetidin-2-one could be functionalized at the C3 position or reduced to the corresponding azetidine and subsequently elaborated to facilitate a similar expansion. The reaction pathway is influenced by factors such as the nature of the substituent and the reaction conditions, which can be tuned to favor the formation of five-membered (pyrrolidinone) or six-membered (piperidinone) rings. magtech.com.cnbham.ac.uk
The β-lactam ring of this compound is susceptible to nucleophilic attack, primarily at the electrophilic carbonyl carbon, leading to ring cleavage and the formation of various acyclic derivatives. magtech.com.cn This ring-opening is driven by the release of ring strain. The regioselectivity of the cleavage is generally predictable, with the acyl-nitrogen bond (C2-N1) being the most common site of scission.
A variety of nucleophiles can be employed to open the ring, yielding corresponding β-amino acids or their derivatives. For example, hydrolysis under acidic or basic conditions yields the corresponding γ-amino acid, 3-amino-5-methylhexanoic acid. mdpi.com Intramolecular ring-opening is also a known pathway, particularly when a nucleophilic group is tethered to the azetidine ring. nih.gov Studies on related N-substituted aryl azetidines have detailed an acid-mediated intramolecular decomposition where a pendant amide group attacks the azetidine, leading to a lactone intermediate that rearranges to a stable lactam. nih.gov
| Nucleophile | Reaction Conditions | Resulting Acyclic Product Class | Reference |
|---|---|---|---|
| Water (H₂O) | Acidic (e.g., HCl) or Basic (e.g., NaOH) | γ-Amino Acid | mdpi.com |
| Alcohols (R-OH) | Acid or Base Catalysis | γ-Amino Ester | magtech.com.cn |
| Amines (R-NH₂) | Heating | γ-Amino Amide | magtech.com.cn |
| Hydride (e.g., LiAlH₄) | Reductive Cleavage | 4-Amino Alcohol | magtech.com.cn |
Application in Methodology Development for Complex Molecule Synthesis
Azetidin-2-ones are cornerstone intermediates in the synthesis of β-lactam antibiotics and other complex molecules. rsc.orgresearchgate.net The development of stereoselective methods to construct the β-lactam ring, such as the Staudinger ketene-imine cycloaddition, has been a major focus of synthetic methodology research. mdpi.com In this context, this compound serves as a representative substituted β-lactam.
Its synthesis and subsequent transformations can be used to test and refine new synthetic protocols. For example, developing a novel, highly diastereoselective synthesis of trans-3,4-disubstituted β-lactams might use an imine derived from 3-methylbutanal (B7770604) as a starting material to produce the this compound core. mdpi.com The predictable reactivity of this compound allows researchers to evaluate the efficiency and selectivity of new catalysts, reagents, or multi-step reaction sequences aimed at constructing elaborate molecular frameworks. researchgate.netrsc.org
Potential as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis (if chiral)
When synthesized in an enantiomerically pure form, (R)- or (S)-4-(2-methylpropyl)azetidin-2-one holds significant potential in asymmetric catalysis. The chiral center at C4 can direct the stereochemical course of subsequent reactions.
The azetidin-2-one can be reduced to the corresponding chiral 4-(2-methylpropyl)azetidine. This saturated heterocycle is a valuable scaffold for chiral ligands. bham.ac.uk Azetidine derivatives have been successfully used to form metal complexes with palladium and cobalt for catalytic applications. bham.ac.uk The nitrogen atom of the azetidine ring can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of chemical transformations. rsc.orgchiralpedia.com
Furthermore, the derived chiral azetidine is a primary or secondary amine, a class of compounds known to be powerful organocatalysts. rsc.org These catalysts are effective in numerous enantioselective reactions, offering a metal-free alternative for asymmetric synthesis. nih.govsnnu.edu.cn
| Catalytic Application | Role of the Azetidine Moiety | Potential Transformation | Reference |
|---|---|---|---|
| Asymmetric Metal Catalysis | Precursor to a Chiral Ligand | Asymmetric Allylic Substitution, Hydrogenation | bham.ac.ukchiralpedia.com |
| Asymmetric Organocatalysis | Chiral Primary/Secondary Amine Catalyst | Michael Additions, Aldol Reactions | rsc.org |
| Asymmetric Dual Catalysis | Chiral Amine Ligand for a Metal Catalyst | α-Functionalization of Carbonyl Compounds | nih.gov |
Incorporation into Polymer Chemistry and Materials Science
The isobutyl-substituted azetidine framework has relevance in the field of polymer science. The reduced form of the compound, 1-(2-methylpropyl)azetidine, has been cited in a process for producing polyethylene, indicating its potential role as a component in polymerization systems, possibly as a modifier or regulator. google.com
As a lactam, this compound itself is a potential monomer for ring-opening polymerization (ROP). This process would yield a polyamide with pendant isobutyl groups (Nylon 4 derivative). The stereochemistry of the monomer (if chiral) could be used to control the tacticity and resulting secondary structure of the polymer chain. Alternatively, the compound could be used as a functionalizing agent, grafted onto existing polymer backbones to introduce the azetidinone moiety for further chemical modification or to alter surface characteristics.
Emerging Research Directions and Future Outlook for 4 2 Methylpropyl Azetidin 2 One Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of the azetidin-2-one (B1220530) core is a mature field, yet the pursuit of greater efficiency, stereoselectivity, and substrate scope continues to drive innovation. Traditional methods like the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine are being refined, while new catalytic approaches are emerging. vapourtec.commdpi.com
Recent advancements focus on catalytic methods that offer milder reaction conditions and improved yields. For instance, palladium-catalyzed β-C–H oxidative carbonylation of aliphatic amines presents a modern route to β-lactams. acs.org This method involves the insertion of carbon monoxide into a C-H bond, followed by reductive elimination to form the lactam ring. acs.org Another approach utilizes Sn(II) catalysis in a tandem cyclization of aromatic aldehydes with ethyl cyanoacetate, providing a straightforward path to the azetidine (B1206935) core through a sequence of Knoevenagel condensation, hydration, and C–N cyclization. rsc.org The reduction of azetidin-2-ones is also a primary method for producing azetidines, often achieved with high efficiency using agents like diborane (B8814927) or alanes, which preserves the stereochemistry of the ring substituents. acs.org
The table below compares different synthetic strategies applicable to the formation of substituted azetidin-2-ones.
| Synthetic Method | Key Reagents/Catalyst | Reaction Type | Key Advantages | Reference |
| Staudinger Cycloaddition | Ketene + Imine | [2+2] Cycloaddition | Well-established, versatile for various substitutions. | vapourtec.commdpi.com |
| Palladium-Catalyzed Carbonylation | Aliphatic Amine, CO, Pd Catalyst | C-H Activation/Carbonylation | Direct functionalization of C-H bonds. | acs.org |
| Sn(II)-Catalyzed Tandem Cyclization | Aromatic Aldehyde, Ethyl Cyanoacetate, Sn(II) | Tandem Condensation/Cyclization | One-pot synthesis, good to excellent yields. | rsc.org |
| Reduction of Azetidin-2-ones | Azetidin-2-one, Diborane/Alanes | Reduction | High yield, retention of stereochemistry. | acs.org |
| (2-Bromoethyl)sulfonium Triflate Method | Arylglycine derivatives, (2-Bromoethyl)sulfonium triflate | Nucleophilic Addition/Cyclization | Mild conditions, broad scope for aryl substituents. | organic-chemistry.org |
These novel routes provide chemists with a broader toolkit for constructing the 4-(2-Methylpropyl)azetidin-2-one scaffold and its derivatives, enabling more efficient and sustainable production for further research and application.
Exploration of Unconventional Reactivity and Transformations
The inherent strain of the β-lactam ring in this compound makes it a valuable synthon for accessing a variety of other molecular architectures. nih.gov Research is increasingly focused on exploiting this reactivity for the stereoselective synthesis of non-β-lactam products. acs.org
One area of exploration is the selective cleavage of the ring bonds. For example, the N1-C2 or C2-C3 bond can be cleaved under specific reductive or oxidative conditions to yield valuable intermediates like β-amino acids or γ-amino alcohols. The reduction of the carbonyl group in the azetidin-2-one ring to a methylene (B1212753) group provides direct access to the corresponding azetidine, a saturated four-membered heterocycle. acs.org This transformation is typically achieved with high efficiency using hydroalane reagents. acs.org
Furthermore, research into the reactivity of β-lactams with peroxymonosulfate (B1194676) (PMS) has revealed a non-radical oxidation pathway. researchgate.net This process involves a direct two-electron transfer, targeting the thioether sulfur in penicillin and cephalosporin (B10832234) analogues, leading to the formation of stereoisomeric sulfoxides. researchgate.net While this compound lacks a thioether, this highlights the potential for selective oxidation reactions on substituted β-lactams. The study of such transformations expands the synthetic utility of the azetidin-2-one core beyond its traditional applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers significant advantages for the synthesis of β-lactams, including enhanced safety, scalability, and reaction speed. noelresearchgroup.com The ability to precisely control parameters like temperature, pressure, and reaction time allows for the optimization of reactions that may be challenging in traditional batch processes. acs.org
The synthesis of β-lactams via the Staudinger reaction has been successfully adapted to flow chemistry platforms. vapourtec.com For example, a three-component reaction has been developed where imine generation and a Wolff rearrangement/cyclization are telescoped into a single continuous process. vapourtec.com This method drastically reduces reaction times from over 72 hours in batch to just 33 minutes in flow, while achieving excellent yields. vapourtec.com Such systems often employ packed-bed reactors and photochemical modules to facilitate specific reaction steps, such as dehydration or ketene generation under UV irradiation. vapourtec.com
Automated synthesis platforms integrated with flow chemistry enable the rapid generation of compound libraries for screening purposes. rsc.org By systematically varying starting materials and reaction modules, diverse derivatives of this compound can be synthesized efficiently, accelerating the discovery of new compounds with desired properties. rsc.org
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
| Reaction Time | Often hours to days (e.g., 72 hours for a Staudinger reaction). | Significantly reduced to minutes (e.g., 33 minutes for the same reaction). | vapourtec.com |
| Safety | Handling of potentially unstable intermediates (e.g., ketenes) can be hazardous on a large scale. | Unstable intermediates are generated and consumed in situ, minimizing risk. | vapourtec.com |
| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Readily scalable by extending operation time or using larger reactors. | vapourtec.com |
| Process Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters, leading to better reproducibility. | acs.org |
| Automation | Difficult to fully automate multi-step sequences. | Well-suited for telescoping reactions and full automation without manual handling of intermediates. | noelresearchgroup.comrsc.org |
Advanced Analytical Techniques for Real-time Reaction Monitoring
The integration of Process Analytical Technology (PAT) is crucial for the successful implementation of continuous flow synthesis. rsc.org Real-time monitoring allows for precise control and optimization of reaction conditions, ensuring efficiency and product quality. rsc.org
Several advanced analytical techniques are employed for monitoring β-lactam synthesis in real-time:
FlowIR Spectroscopy : In-line Infrared (IR) spectroscopy is used to monitor the concentration of reactants, intermediates, and products as they flow through the reactor. For instance, it has been successfully used to track the formation of ketene intermediates in the synthesis of β-lactam derivatives, enabling accurate timing for the addition of subsequent reagents. rsc.org
Online High-Performance Liquid Chromatography (HPLC) : HPLC systems can be integrated directly into the flow path to provide real-time data on reaction conversion and purity. rsc.org This allows for automated feedback loops where the system can self-optimize based on the analytical data. rsc.org
UV-Vis Spectroscopy : In-line UV-Vis spectrophotometers are useful for monitoring the formation of products that have a distinct chromophore, providing a straightforward method for determining reaction completion before downstream processing. rsc.org
Förster Resonance Energy Transfer (FRET) : While more common in biological assays, FRET-based methods have been developed to monitor the synthesis of peptidoglycan by enzymes that are targets for β-lactams. elifesciences.orgnih.gov These assays can follow enzyme reactions in real-time within a lipid bilayer environment, offering insights that could inform the design of new enzyme inhibitors. elifesciences.org
These techniques provide a continuous stream of data that is essential for understanding reaction kinetics, identifying potential bottlenecks, and ensuring the robustness of the manufacturing process for compounds like this compound. rsc.orgutas.edu.au
Computational Design of New this compound Derivatives with Tunable Reactivity
Computational chemistry and in silico design have become indispensable tools in modern drug discovery and materials science. ugent.beresearchgate.net These methods are increasingly being applied to the design of novel β-lactam derivatives with tailored properties. By modeling the interactions between a molecule and its biological target, researchers can predict the activity of new compounds before they are synthesized, saving significant time and resources. nih.govtandfonline.com
For β-lactam derivatives, computational approaches are used to:
Predict Binding Affinity : Molecular docking simulations can predict how a derivative of this compound might bind to the active site of a target enzyme, such as a penicillin-binding protein (PBP) or a β-lactamase. nih.govtandfonline.com This allows for the rational design of modifications to the core structure to enhance binding and inhibitory activity.
Tune Reactivity and Stability : Quantum mechanical calculations can be used to understand the electronic structure of the β-lactam ring. This knowledge can be used to design derivatives with tunable reactivity, for example, by altering the substituents on the ring to make the carbonyl carbon more or less electrophilic. This is crucial for designing inhibitors that react effectively with their target but remain stable enough to reach it. ucl.ac.ukresearchgate.net
Develop Structure-Activity Relationships (SAR) : By analyzing computational data for a series of related compounds, researchers can develop robust SAR models. researchgate.net These models help to identify the key structural features that are responsible for a compound's biological activity, guiding the design of more potent and selective derivatives. nih.govnih.gov
Recent studies have demonstrated the successful in silico design of monocyclic β-lactams as inhibitors of penicillin-binding proteins in resistant bacteria, showcasing the power of these computational approaches. ugent.beresearchgate.net
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-(2-Methylpropyl)azetidin-2-one be elucidated using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to assign proton and carbon environments, focusing on the azetidin-2-one ring and isobutyl substituent. Use IR spectroscopy to confirm the lactam carbonyl stretch (~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Compare data with structurally similar azetidinones, such as those reported in synthetic studies .
Q. What are the recommended protocols for synthesizing this compound derivatives?
- Methodological Answer : Adapt methods for analogous β-lactams:
- Step 1 : Introduce the isobutyl group via alkylation or Friedel-Crafts acylation of a phenyl precursor.
- Step 2 : Construct the azetidin-2-one ring using Staudinger ketene-imine cycloaddition or intramolecular cyclization of β-amino acids.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates at each stage .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for synthesis and handling.
- Storage : Keep in a cool, dry environment (<25°C) under inert gas (N₂/Ar) to prevent hydrolysis.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane.
- Data Collection : Employ a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Structure Solution : Use SHELXT for phase determination and SHELXL for refinement. Analyze thermal ellipsoids with ORTEP-3 to assess positional disorder in the isobutyl group .
Q. What strategies resolve contradictory data in the stereochemical analysis of azetidin-2-one derivatives?
- Methodological Answer :
- Experimental : Compare experimental NOESY NMR (to detect spatial proximity of protons) with X-ray crystallographic data.
- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model stereoisomers and compare theoretical/experimental NMR chemical shifts.
- Case Study : For conflicting stereochemistry, re-evaluate reaction conditions (e.g., temperature effects on diastereoselectivity) .
Q. How to design experiments to assess the bioactivity of this compound against microbial targets?
- Methodological Answer :
- In Vitro Assays : Use microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ampicillin).
- Mechanistic Studies : Perform fluorescence-based assays (SYTOX Green) to evaluate membrane disruption.
- SAR Analysis : Synthesize analogs (e.g., varying substituents on the azetidinone ring) to correlate structure with activity .
Q. How to analyze the thermal stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples from 25–400°C (10°C/min, N₂ atmosphere) to determine decomposition points.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting, glass transitions).
- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy of degradation .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to identify nucleophilic/electrophilic sites.
- Transition State Modeling : Use QM/MM (ONIOM) to simulate ring-opening reactions (e.g., with amines or water).
- Solvent Effects : Apply CPCM or SMD models to evaluate solvent polarity on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
